4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine
Description
4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine is a fluorinated tetrahydropyridine derivative characterized by a 2,6-difluorophenyl substituent at the 4-position of the partially saturated pyridine ring. The 1,2,3,6-tetrahydropyridine core is a common motif in neuroactive compounds, including neurotoxins and enzyme inhibitors .
Properties
IUPAC Name |
4-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-4,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBWKMXQAMQLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine (CAS No. 869189-96-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H11F2N
- Molecular Weight : 195.21 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as an antitumor agent and its neuroprotective properties.
Antitumor Activity
Research indicates that derivatives of tetrahydropyridine compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 0.76 | Induces apoptosis |
| This compound | U-937 (Leukemia) | 0.79 | Comparable to doxorubicin |
These findings suggest that the compound has a promising profile for further development as an anticancer agent.
Neuroprotective Effects
The compound has also shown potential neuroprotective effects in models of neurodegenerative diseases. In studies involving the MPTP mouse model of Parkinson's disease:
- Mechanism : The compound appears to mitigate dopaminergic neuronal loss through antioxidant mechanisms.
- Findings : Treatment with tetrahydropyridine derivatives resulted in improved motor function and reduced neuroinflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrahydropyridine derivatives. Key observations include:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Substituent Effects : Variations in the phenyl ring's substituents significantly affect cytotoxic potency and selectivity against different cancer types.
Case Studies
- Study on Anticancer Activity :
- Neuroprotection in Parkinson's Disease Models :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H11F2N
- Molecular Weight : 195.21 g/mol
- CAS Number : 574007-39-9
The compound features a tetrahydropyridine ring substituted with a difluorophenyl group, which enhances its lipophilicity and biological activity.
Pharmacological Activities
4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine exhibits a range of pharmacological activities:
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines. Studies have reported IC50 values that suggest significant cytotoxicity against various cancer types.
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders.
- Antimicrobial Activity : The compound has demonstrated efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent.
Case Studies
-
Case Study 1: Anticancer Efficacy
In vitro studies revealed that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value lower than many standard chemotherapeutics. These findings suggest its potential as a lead compound for further development in cancer therapy. -
Case Study 2: Neuroprotection
A study assessing the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress showed that it significantly reduced cell death and oxidative damage markers. This suggests its utility in developing treatments for neurodegenerative conditions.
Agrochemical Applications
This compound is also being explored for its potential use in agrochemicals:
- Pesticidal Properties : Preliminary studies indicate that derivatives of this compound exhibit insecticidal activity against agricultural pests. Its unique structure allows it to interact with specific biological targets in pests.
Synthetic Methodologies
The synthesis of this compound often involves multi-component reactions that are environmentally friendly and efficient:
- Green Chemistry Approaches : Recent advancements have focused on synthesizing this compound using one-pot reactions that minimize waste and reduce the need for hazardous reagents. These methodologies enhance the sustainability of producing pharmaceutical compounds.
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects on Neurotoxicity: MPTP’s neurotoxicity arises from its conversion to MPP+, which inhibits mitochondrial complex I. The 4-phenyl group is critical for this activity. Fluorine atoms at the 2- and 6-positions likely enhance metabolic stability and alter π-π stacking interactions with biological targets compared to non-fluorinated analogs like MPTP .
- Enzyme Inhibition Potential: The puckered conformation of the tetrahydropyridine ring in FTEAA (puckering amplitude = 0.681 Å) is essential for MAO inhibition. A similar puckering in this compound could facilitate interactions with enzyme active sites, though fluorination may modulate selectivity .
- Toxicity and Carcinogenicity: N-Nitroso derivatives of tetrahydropyridines exhibit carcinogenic potency linked to radical stabilization.
Preparation Methods
Table: Hypothetical Steps for Preparation
| Step | Process | Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Preparation of 4-piperidinol derivative | Friedel-Crafts or Suzuki coupling | 4-(2,6-Difluorophenyl)-4-piperidinol |
| 2 | Dehydroxylation using phosphoric acid | 180°C, 2-3 hours | This compound |
| 3 | Purification | Extraction with toluene, distillation at 60°C | Pure this compound |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 2,6-difluorophenyl group into tetrahydropyridine scaffolds?
- Methodological Answer : Fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using fluorinated aryl halides or diazonium salt intermediates. For example, Banks & Sparkes (1972) demonstrated thermal stability and reactivity in fluoropyridines using azide intermediates, which can be adapted for regioselective fluorination at the 2,6-positions . Optimize reaction conditions (e.g., temperature, catalyst) to minimize side products like 2,4-difluoro derivatives, as seen in analogous piperidinyl systems .
Q. How should researchers characterize fluorinated substituents in this compound?
- Methodological Answer : Use NMR to confirm fluorine substitution patterns and purity, as demonstrated in studies of structurally related tetrafluoropyridines (e.g., 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine) . Pair with GC-MS for molecular weight validation and NMR to resolve carbon-fluorine coupling effects .
Q. What purification techniques are optimal for isolating 4-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridine?
- Methodological Answer : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for separating diastereomers or regioisomers. For thermally sensitive intermediates, use low-temperature crystallization, as applied in the synthesis of ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine derivatives .
Advanced Research Questions
Q. How can conflicting NMR data for diastereomers of this compound be resolved?
- Methodological Answer : Employ 2D NMR techniques (e.g., NOESY, HSQC) to differentiate stereoisomers. For example, in studies of hydroxyimino-substituted piperidines, 2D NMR was critical for assigning configurations of geometric isomers . Combine computational modeling (DFT) to predict chemical shifts and validate assignments.
Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–9) at 37°C, monitoring degradation via HPLC. For fluorinated analogs like 4-amino-2,3,5,6-tetrafluoropyridine, thermal gravimetric analysis (TGA) revealed decomposition thresholds, which can guide storage protocols . Include mass spectrometry to identify degradation byproducts.
Q. How can researchers reconcile contradictory bioactivity data across in vitro and in vivo models?
- Methodological Answer : Design dose-response studies with standardized pharmacokinetic profiling (e.g., plasma half-life, tissue distribution). Reference methodologies from MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity studies, where interspecies metabolic differences required tailored dosing regimens . Use knockout animal models to isolate target pathways.
Q. What strategies optimize catalytic efficiency in asymmetric syntheses of this compound?
- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization. In related tetrahydropyridine syntheses, ligand-accelerated catalysis improved enantiomeric excess (ee) by >90% . Use kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) to suppress racemization.
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values for kinase inhibition assays?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration, incubation time) across replicates. Cross-validate using orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For fluorinated analogs, control for non-specific binding to hydrophobic pockets, as observed in studies of 2,6-difluorophenyl-containing inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
